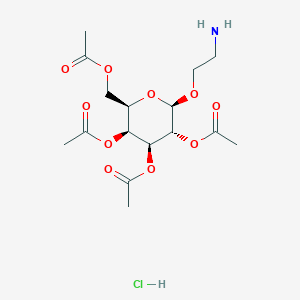

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

Description

This compound is a highly substituted tetraacetylated pyranoside derivative with a 2-aminoethoxy functional group at the C6 position. The stereochemistry (2R,3S,4S,5R,6R) defines its rigid pyranose ring structure, while the acetoxymethyl group at C2 and triacetylated hydroxyl groups at C3, C4, and C5 enhance its lipophilicity and stability. The hydrochloride salt of the aminoethoxy moiety improves solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in prodrug delivery systems or as a synthetic intermediate for glycosylation reactions .

Properties

Molecular Formula |

C16H26ClNO10 |

|---|---|

Molecular Weight |

427.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride |

InChI |

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13+,14+,15-,16-;/m1./s1 |

InChI Key |

KGGIQCVPXFEYMV-WKILGUOFSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride typically follows a multi-step sequence as outlined in Table 1.

| Step | Process | Key Reagents | Critical Considerations |

|---|---|---|---|

| 1 | Starting Material Selection | D-Glucose or derivatives | Must provide correct stereochemistry at C-2, C-3, C-4, C-5 positions |

| 2 | Hydroxyl Protection | Acetic anhydride, pyridine or sodium acetate | Complete acetylation of all hydroxyl groups |

| 3 | Selective Deprotection | Hydrazine acetate, enzymes | Regioselectivity at position 6 |

| 4 | Activation of Position 6 | Tosyl chloride, mesyl chloride | Formation of good leaving group |

| 5 | Aminoethoxy Introduction | Protected aminoethanol, base | Nucleophilic substitution with inversion or retention |

| 6 | Amino Group Deprotection | TFA, HCl in dioxane | Clean deprotection without affecting acetates |

| 7 | Salt Formation | HCl in organic solvent | Anhydrous conditions, crystallization |

Each of these steps requires careful control of reaction conditions to ensure both high yield and maintenance of the desired stereochemistry. The general approach utilizes the inherent stereochemistry of carbohydrate precursors, with selective modifications to introduce the required functional groups.

Specific Synthetic Routes from Carbohydrate Precursors

Route from D-Glucose Derivatives

The most direct approach to synthesizing the target compound starts with D-glucose, which already possesses much of the required stereochemistry. The synthesis proceeds through multiple steps of protection, selective deprotection, and functional group manipulation.

Complete Acetylation of D-Glucose

The first step involves converting all hydroxyl groups in D-glucose to acetates, establishing the basic protection pattern.

Reaction :

D-glucose + Ac2O (excess) → 1,2,3,4,6-penta-O-acetyl-D-glucopyranose

Conditions and Yields :

The reaction typically proceeds with high efficiency, and the product can be isolated by precipitation upon addition of the reaction mixture to ice water, followed by filtration and recrystallization from ethanol.

Selective Deacetylation at the Anomeric Position

The second step involves selective removal of the acetyl group at the anomeric position (C-1).

Reaction :

1,2,3,4,6-penta-O-acetyl-D-glucopyranose + NH2NH2·HOAc → 2,3,4,6-tetra-O-acetyl-D-glucopyranose

Conditions and Yields :

This selective deacetylation is critical for subsequent functionalization and can be achieved with reasonably high selectivity under controlled conditions.

Selective Modification at Position 6

The critical step involves selective deacetylation at position 6, followed by activation for further functionalization.

Reaction Sequence :

2,3,4,6-tetra-O-acetyl-D-glucopyranose → 2,3,4-tri-O-acetyl-D-glucopyranose → 2,3,4-tri-O-acetyl-6-O-tosyl-D-glucopyranose

Conditions for Selective Deacetylation :

Conditions for Tosylation :

The selective functionalization at position 6 is critical for introducing the aminoethoxy substituent in the correct orientation.

Deprotection of the Amino Group

The protecting group on the amino functionality is removed to give the free amine.

Reaction :

2,3,4-tri-O-acetyl-6-O-(2-N-protected-aminoethoxy)-D-glucopyranose → 2,3,4-tri-O-acetyl-6-O-(2-aminoethoxy)-D-glucopyranose

Conditions for Different Protecting Groups :

The deprotection conditions must be carefully chosen to avoid affecting the acetyl protecting groups on the sugar moiety.

Formation of the Hydrochloride Salt

The final step involves converting the free amine to the hydrochloride salt.

Reaction :

2,3,4-tri-O-acetyl-6-O-(2-aminoethoxy)-D-glucopyranose + HCl → (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

Conditions and Yields :

| HCl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl in dioxane (4M) | CH2Cl2 | 0-25 | 0.5-2 | 90-98 | |

| HCl in Et2O (2M) | Et2O | 0-25 | 0.5-1 | 95-99 | |

| Gaseous HCl | Et2O | 0 | 0.25-0.5 | 90-95 |

The salt formation typically results in precipitation of the product, which can be isolated by filtration and purified by recrystallization.

Alternative Route via Protected Glucopyranosides

An alternative synthetic approach utilizes protected glucopyranosides as starting materials, which can offer advantages in terms of stereochemical control and selective functionalization.

Starting with Fully Protected Glucopyranoside

This approach begins with a fully protected glucopyranoside derivative that already has the desired stereochemistry at key positions.

Starting Material :

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

This compound can be prepared from D-glucose through a series of protection and selective deprotection steps as described by Rathore and Kumar.

Selective Anomeric Activation

Optimization Parameters for Enhanced Yield and Stereoselectivity

The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride can be optimized by carefully controlling various parameters to maximize yield and stereoselectivity.

Temperature Effects on Key Reactions

Temperature control is critical for many steps in the synthesis, particularly those involving stereochemical considerations or selective functionalization.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, particularly for nucleophilic substitution and glycosylation reactions.

Catalyst and Reagent Selection

The choice of catalysts and reagents significantly affects reaction efficiency and selectivity.

Analytical Characterization and Purity Assessment

Rigorous analytical characterization is essential for confirming the structure, stereochemistry, and purity of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Data

Infrared Spectroscopy Data

Mass Spectrometry Data

| Technique | Expected Signal | Assignment | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | Molecular ion of free base | |

| ESI-MS | [M+Na]⁺ | Sodium adduct | |

| HRMS | Within 5 ppm of calculated value | Confirms molecular formula |

Chromatographic Analysis for Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final compound.

HPLC Method Parameters

TLC Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | |

| Mobile Phase | Ethyl acetate/methanol/water (7:2:1) | |

| Detection | UV 254 nm and/or 5% H2SO4 in ethanol, heat | |

| Rf Value | 0.35-0.45 |

Physical Properties

The physical properties of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride are important for characterization and quality control.

Scale-Up Considerations and Process Development

Scaling up the synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride from laboratory to production scale requires careful consideration of various factors.

Process Optimization Strategies

Quality Control Parameters

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as PCC or DMP.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

Substitution: Nucleophilic substitution reactions to replace the aminoethoxy group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Gene Expression: Influencing gene expression to regulate the production of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound distinguish it from analogs in the tetrahydro-2H-pyran family. Below is a comparative analysis based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural Comparison of Tetrahydro-2H-pyran Derivatives

Key Research Findings

Synthetic Advantages: The target compound’s aminoethoxy group allows for selective deprotection or conjugation, as seen in analogous compounds used for intracellular drug delivery .

Stability vs. Reactivity : Fully acetylated derivatives (e.g., the target compound) exhibit greater stability than partially protected analogs (e.g., 18968-05-3 with a free hydroxyl group) .

Safety Profile : Compounds with allyloxy or mercapto groups (e.g., ) require stringent safety protocols due to hazardous decomposition products, whereas the target compound’s hydrochloride salt reduces volatility and toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound and its derivatives?

- Methodological Answer : Synthesis typically involves regioselective glycosylation followed by acetylation. For example, derivatives with anti-influenza activity were synthesized via nucleophilic substitution of hydroxyl groups with fluoroaryl or pyridyl moieties under anhydrous conditions, yielding 27–33% isolated products . Key steps include:

- Protection of hydroxyl groups using acetylating agents (e.g., acetic anhydride).

- Coupling with functionalized phenols or amines via Mitsunobu or copper-catalyzed reactions .

- Deprotection under alkaline conditions (e.g., 0.2 N NaOH) to yield final products .

Q. What safety precautions are critical during handling?

- Handling Protocol :

- Use NIOSH-approved respirators (P95 or OV/AG/P99) to avoid inhalation of dust/aerosols .

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Store at 2–8°C in inert atmospheres to prevent decomposition .

Q. How can researchers verify the purity of this compound?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

- Spectroscopy : Monitor acetyl group signals in -NMR (δ 1.8–2.1 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 646.8 for a related compound) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., anti-cancer or antiviral)?

- Structure-Activity Relationship (SAR) Insights :

- Anti-Cancer : Glycohybrids with pyrazolo[1,5-a]pyrimidine moieties show IC values of 15.3–29.1 µM against breast cancer cells (MCF-7, MDA-MB-231). Activity correlates with electronic effects of substituents (e.g., 4-chlorophenyl enhances binding to kinase domains) .

- Anti-Influenza : Fluorinated aryl groups at the 6-position improve neuraminidase inhibition (e.g., 10a in ).

Q. What are the challenges in resolving stereochemical inconsistencies during synthesis?

- Key Issues : Regioselective acetylation and glycosylation often lead to epimeric mixtures.

- Solutions :

- Use chiral auxiliaries (e.g., benzyloxy groups) to control stereochemistry .

- Analyze NOESY NMR to confirm spatial arrangements of substituents .

- Optimize reaction temperatures (e.g., 0°C for trimethylphosphine-catalyzed couplings) to suppress side products .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

- Data Analysis Example :

- Melting Point Variability : Reported ranges (87–90°C vs. 125–140°C in derivatives) may stem from polymorphic forms or residual solvents .

- Resolution : Perform DSC/TGA to assess thermal behavior and recrystallize from ethyl acetate/hexane mixtures .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.